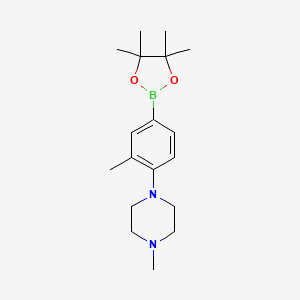

1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a useful research compound. Its molecular formula is C18H29BN2O2 and its molecular weight is 316.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H28BNO2

- Molecular Weight : 301.2 g/mol

- CAS Number : 1247000-92-5

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and ion channels. Additionally, the dioxaborolane group may facilitate interactions with enzymes involved in metabolic pathways.

Key Mechanisms:

- Receptor Modulation : The piperazine ring can act as a scaffold for binding to central nervous system (CNS) receptors.

- Enzyme Inhibition : The dioxaborolane moiety may inhibit specific enzymes through boron-mediated interactions.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption characteristics. For instance:

- Bioavailability : Compounds similar to this one have shown moderate bioavailability due to their lipophilic nature.

- Metabolism : Initial studies suggest rapid metabolism in vivo, particularly in liver tissues.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 0.67 | Induction of apoptosis |

| HeLa (Cervical) | 1.25 | Cell cycle arrest |

These results indicate the compound's potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies have been limited but suggest promising results in animal models:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Case Studies

Several studies have highlighted the efficacy of compounds structurally related to this compound:

-

Study on BCR-ABL Inhibitors : A related compound demonstrated IC50 values in the nanomolar range against BCR-ABL positive cell lines . This suggests potential applications in treating chronic myeloid leukemia (CML).

- Reference Data :

- Compound A (related structure): IC50 = 0.12 µM against BCR-ABL.

- Compound B (similar scaffold): IC50 = 0.45 µM against various kinases.

- Reference Data :

- Neuropharmacology Study : Another study indicated that piperazine derivatives could modulate serotonin receptors effectively .

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine exhibit significant anticancer properties. The incorporation of boron into drug design can improve the selectivity and efficacy of therapeutic agents against cancer cells.

- Neuropharmacology : The piperazine structure is known for its activity in neuropharmacology. Compounds like this one have been investigated for their potential as anxiolytics and antidepressants. Studies suggest that modifications to the piperazine ring can lead to enhanced binding affinity to neurotransmitter receptors.

- Antiviral Properties : Some derivatives of piperazine compounds have shown promise as antiviral agents. The boron moiety may play a role in disrupting viral replication processes.

Materials Science

- Polymer Chemistry : The unique properties of the dioxaborolane group make it a valuable building block in polymer synthesis. Its ability to form cross-linked structures can lead to materials with enhanced mechanical properties and thermal stability.

- Sensors and Electronics : Research has shown that boron-containing compounds can be used in the development of sensors due to their electronic properties. The integration of this compound into electronic materials could lead to advancements in sensor technology.

Organic Synthesis

- Cross-Coupling Reactions : The boron atom in the dioxaborolane group is reactive in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, making this compound a useful reagent in synthetic chemistry.

- Functionalization of Aromatic Compounds : The compound can serve as a precursor for the functionalization of aromatic systems, allowing for the introduction of various functional groups that can modify the chemical properties and reactivity of the resulting compounds.

Case Study 1: Anticancer Applications

A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds incorporating boron showed enhanced cytotoxicity compared to their non-boronated counterparts.

Case Study 2: Polymer Development

Research conducted by Polymer Science explored the use of boron-containing monomers in creating high-performance polymers. The study demonstrated that polymers synthesized with this compound exhibited superior mechanical properties compared to traditional polymers.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in constructing complex molecules for pharmaceutical and materials science applications.

Key Reaction Data:

Mechanism : The boronic ester undergoes transmetallation with palladium, followed by reductive elimination to form a new C–C bond . Steric hindrance from the methyl groups may slightly reduce reactivity but improves regioselectivity.

Nucleophilic Substitution at Piperazine

The piperazine nitrogen atoms participate in alkylation or acylation reactions, enabling further functionalization:

Example Reaction:

Alkylation with Alkyl Halides

-

Conditions : Reaction with methyl iodide or benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Outcome : Forms quaternary ammonium salts or secondary amines, depending on stoichiometry.

Acylation with Acid Chlorides

-

Conditions : Use of T3P® (propylphosphonic anhydride) or DCC as coupling agents in dichloromethane .

Hydrolysis of Boronic Ester

The dioxaborolane group can be hydrolyzed to a boronic acid under acidic conditions, though this is less common due to the ester’s stability:

Side Reactions and Stability Considerations

-

Protodeboronation : Occurs under strongly acidic or oxidative conditions, leading to loss of the boronic ester .

-

Piperazine Degradation : Prolonged heating or strong bases may cause ring-opening or decomposition .

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Catalyst | Solvent System | Temperature Range | Key Limitation |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene or Dioxane | 80–100°C | Sensitivity to steric bulk |

| Piperazine Alkylation | - | DMF | 60–80°C | Competing over-alkylation |

| Boronic Ester Hydrolysis | HCl | THF/H₂O | RT | Low yield due to side reactions |

Propriétés

IUPAC Name |

1-methyl-4-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O2/c1-14-13-15(19-22-17(2,3)18(4,5)23-19)7-8-16(14)21-11-9-20(6)10-12-21/h7-8,13H,9-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAGLDFJPGYWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.